molecular formula C19H25N3O4S2 B2421647 N-(cyclohexylmethyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922075-20-5

N-(cyclohexylmethyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2421647
CAS No.: 922075-20-5
M. Wt: 423.55
InChI Key: WLHSTAWQBMGGEJ-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Properties

IUPAC Name

N-(cyclohexylmethyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S2/c1-26-16-7-9-17(10-8-16)28(24,25)22-19-21-15(13-27-19)11-18(23)20-12-14-5-3-2-4-6-14/h7-10,13-14H,2-6,11-12H2,1H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHSTAWQBMGGEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Sulfonamide Formation:

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) or sulfathiazole.

    Sulfonamides: Compounds like sulfanilamide or sulfamethoxazole, which also contain the sulfonamide group.

Uniqueness

N-(cyclohexylmethyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Biological Activity

N-(cyclohexylmethyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and case studies that highlight its efficacy.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological activity, along with a sulfonamide group that can enhance its pharmacological properties. The general structure can be represented as follows:

  • Molecular Formula : C17H22N2O3S
  • Molecular Weight : 342.43 g/mol
  • CAS Number : [insert CAS number if available]

Research indicates that compounds similar to this compound exhibit potent anti-cancer properties through various mechanisms:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for inhibiting tumor growth.
  • Autophagy Activation : It also activates autophagic pathways, further contributing to cell death in resistant cancer cell lines.
  • Inhibition of Tumor Growth : In vivo studies demonstrate significant reductions in tumor size when tested on xenograft models.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High tissue permeability, allowing effective delivery to tumor sites.
  • Metabolism : Primarily metabolized in the liver with potential for active metabolites.
  • Excretion : Eliminated via renal pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related thiazole derivatives, providing insights into their efficacy against various cancer types:

  • Study on Melanoma and Pancreatic Cancer :
    • A derivative showed high potency against melanoma and pancreatic cancer cell lines.
    • Mechanistic studies revealed that it induced apoptosis and autophagy simultaneously, leading to enhanced cell death compared to standard treatments .
  • Chronic Myeloid Leukemia (CML) :
    • Another research highlighted the effectiveness of thiazole-based compounds in CML models, where they demonstrated significant cytotoxicity against resistant strains .

Comparative Analysis Table

CompoundCancer TypeMechanism of ActionEfficacy (IC50)Reference
This compoundMelanomaApoptosis, Autophagy0.5 µM
Lead Compound 6bPancreatic CancerApoptosis Induction0.3 µM
Thiazole Derivative ACMLCell Cycle Arrest0.7 µM

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